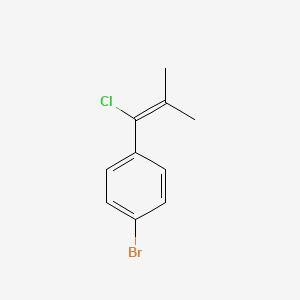
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and halogenated alkenes.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts to facilitate the halogenation process.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions.
Major Products: The products depend on the specific reaction conditions but may include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-2-methylpropene and 1-Bromo-4-chloro-2-methylbenzene
Uniqueness: The presence of both bromine and chlorine atoms in the same molecule makes it unique and potentially more reactive in certain chemical reactions.
Properties
CAS No. |
86705-95-5 |
|---|---|
Molecular Formula |
C10H10BrCl |
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-bromo-4-(1-chloro-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10BrCl/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
InChI Key |
IGSZPAUIHMBENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
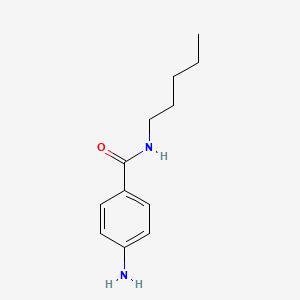
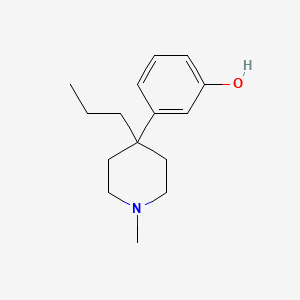
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
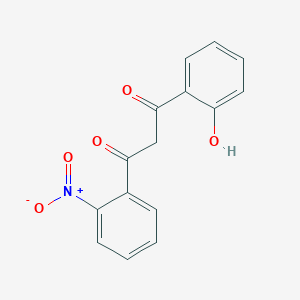
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
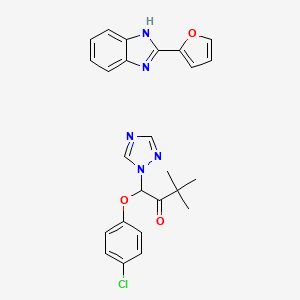
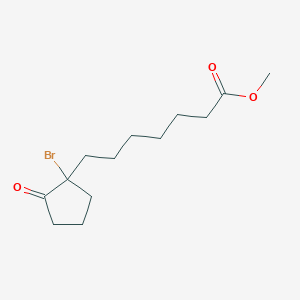
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
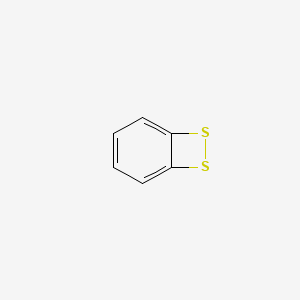
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
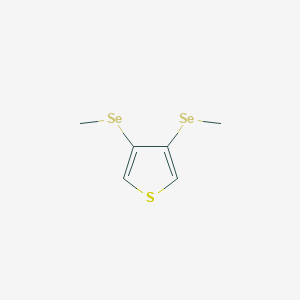
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
